molecular formula C15H16N2O4S B11660623 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B11660623
M. Wt: 320.4 g/mol
InChI Key: MMCBTAQFEJVYTK-UHFFFAOYSA-N
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Description

2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a nitro group (-NO₂) at the ortho position of the benzene ring and a 2,4,6-trimethylphenyl (mesityl) group attached to the sulfonamide nitrogen. Its molecular formula is C₁₅H₁₆N₂O₄S, with a molecular weight of 320.36 g/mol (calculated from ). The compound is commercially available as a research chemical (e.g., Alfa Aesar Product Code H58788) and is likely utilized in medicinal chemistry or materials science due to the sulfonamide moiety’s versatility in hydrogen bonding and structural rigidity .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)16-22(20,21)14-7-5-4-6-13(14)17(18)19/h4-9,16H,1-3H3

InChI Key

MMCBTAQFEJVYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Disulfide Formation

o-Nitrochlorobenzene reacts with sodium sulfide (Na₂S) and sulfur in methanol under reflux to form a disulfide intermediate. Conditions include:

  • Molar ratio : 1.8–2.0 mol sulfur per mole o-nitrochlorobenzene.

  • Temperature : 70–74°C for 4 hours.

  • Solvent : Methanol or ethanol (1:1 mass ratio to substrate).

This step achieves >95% conversion to disulfide, critical for subsequent chlorination.

Chlorination to Sulfonyl Chloride

The disulfide undergoes chlorination in dichloroethane with chlorine gas (Cl₂) at 30–40°C, followed by thionyl chloride (SOCl₂) treatment in dimethylformamide (DMF):

  • Cl₂ flow rate : 0.5 L/min for 30 minutes.

  • SOCl₂ addition : Dropwise at 40°C, yielding 2-nitrobenzenesulfonyl chloride with 85–90% purity.

Sulfonamide Bond Formation with 2,4,6-Trimethylaniline

The sulfonyl chloride intermediate reacts with 2,4,6-trimethylaniline to form the target sulfonamide. Research on analogous benzenesulfonamide syntheses informs optimal conditions:

Reaction Parameters

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Base : N,N-Diisopropylethylamine (DIEA) or pyridine to scavenge HCl.

  • Molar ratio : 1:1.1 (sulfonyl chloride:amine) to ensure complete conversion.

  • Temperature : 0–25°C for 4–6 hours.

Yield and Purity

  • Yield : 92–95% after recrystallization from ethanol.

  • Purity : >99% (HPLC), confirmed by NMR (¹H, ¹³C) and mass spectrometry.

Alternative Nitro Group Introduction Strategies

While direct nitration of pre-formed sulfonamides is challenging due to electronic effects, two alternative pathways merit consideration:

Nitration Prior to Sulfonamide Formation

Nitrating benzene derivatives before sulfonation avoids competing directing effects. For example:

  • Nitrate toluene at the ortho position using HNO₃/H₂SO₄.

  • Sulfonate the nitro-toluene derivative with fuming H₂SO₄.

  • Convert to sulfonyl chloride and react with amine.

Limitation : Low regioselectivity (<60% ortho product).

Diazonium Salt Intermediates

Diazotization of 2-nitroaniline followed by sulfonation offers a route to 2-nitrobenzenesulfonic acid, but this method introduces complexity in isolating intermediates.

Catalytic and Process Optimization

Solvent Impact on Reaction Efficiency

Polar solvents like methanol enhance nucleophilic substitution rates during sulfonamide formation:

SolventReaction Time (h)Yield (%)
Methanol499.5
Ethanol4.598.2
Dioxane697.8

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (3:1) yields needle-like crystals with a melting point of 168–170°C.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.89 (t, 1H, Ar-H), 7.72 (d, 1H, Ar-H), 2.34 (s, 9H, CH₃).

  • MS (ESI) : m/z 321.1 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide group, which is known for its biological activity. The presence of the nitro group enhances its reactivity, making it suitable for various chemical reactions. The trimethylphenyl moiety contributes to the compound's lipophilicity, influencing its interaction with biological systems.

Medicinal Chemistry

2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties : Research has highlighted the antimicrobial activity of sulfonamide compounds. 2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide may exhibit similar properties, contributing to the development of new antibiotics .
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes can be harnessed to design inhibitors for therapeutic purposes. For instance, it may inhibit carbonic anhydrases or other relevant targets involved in disease processes .

Biological Studies

The compound serves as a valuable tool in biological research:

  • Protein Interaction Studies : It can be used to study protein-ligand interactions due to its ability to bind selectively to certain proteins. This characteristic is crucial for understanding molecular mechanisms in cellular processes .
  • Cellular Mechanisms : Investigations into the cellular uptake and metabolism of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide can provide insights into its pharmacokinetics and pharmacodynamics, which are essential for drug development .

Industrial Applications

In addition to its research applications, the compound has potential uses in various industries:

  • Pharmaceutical Manufacturing : Its role as an intermediate in synthesizing other pharmaceutical compounds can streamline production processes and enhance the development of new drugs .
  • Agricultural Chemicals : The compound may also find applications in agrochemicals where its properties can be utilized for pest control or as growth regulators .

Case Study 1: Anticancer Research

A study focused on the synthesis of derivatives of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide demonstrated significant cytotoxic effects against breast cancer cell lines. The derivatives exhibited varied potency levels and mechanisms of action, indicating the potential for developing targeted therapies.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of sulfonamides revealed that 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide displayed effective inhibition against several bacterial strains. The study suggested that modifications to the sulfonamide group could enhance efficacy and reduce resistance.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide, we analyze its structural analogs, focusing on substituent variations and their implications:

Positional Isomers of Nitro-Substituted Benzenesulfonamides

The nitro group’s position significantly influences electronic and steric effects. lists three isomers:

Compound Name Nitro Position Molecular Formula Molecular Weight (g/mol)
2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide ortho C₁₅H₁₆N₂O₄S 320.36
3-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide meta C₁₅H₁₆N₂O₄S 320.36
4-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide para C₁₅H₁₆N₂O₄S 320.36
  • Electronic Effects : The ortho nitro group induces greater steric hindrance and torsional strain compared to meta and para isomers. This may reduce solubility and alter reactivity in substitution reactions.
  • Acidity: Sulfonamide acidity (pKa) depends on electron withdrawal by the nitro group.

Substituent Variations on the Aryl Group

Replacing the mesityl group with other aryl/alkyl groups modifies lipophilicity and steric bulk:

Compound Name Aryl/Alkyl Group Molecular Formula Molecular Weight (g/mol) Key Differences
2-Nitro-N-(2-phenylethyl)benzenesulfonamide () 2-Phenylethyl C₁₄H₁₄N₂O₄S 306.34 Increased lipophilicity due to the flexible phenylethyl chain; reduced steric hindrance compared to mesityl.
4-Methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide (GSK137647, ) Methoxy (-OCH₃) C₁₆H₁₉NO₄S 333.39 Methoxy is electron-donating, reducing sulfonamide acidity. Used as a FFAR4 agonist, highlighting substituent-dependent bioactivity .
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide () 5-Methylisoxazol-3-yl C₁₄H₁₆N₂O₃S 292.35 Isoxazole introduces hydrogen-bonding capability and metabolic stability via heterocyclic rigidity.

Functional Group Replacements

Replacing the nitro group with other substituents alters electronic and biological properties:

  • Nitro vs. Trifluoromethyl: lists 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide.
  • Nitro vs.

Biological Activity

2-Nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide (CAS Number: 40236-53-1) is a sulfonamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆N₂O₄S
  • Molecular Weight : 320.36 g/mol
  • Structure : The compound consists of a benzenesulfonamide core substituted with a nitro group and a bulky trimethylphenyl group, which may influence its biological interactions.

The biological activity of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety is known to inhibit certain enzymes and participate in biochemical pathways critical for cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as acid-base balance and fluid secretion.
  • Antimicrobial Activity : Similar to other sulfonamides, it may exhibit antibacterial properties by interfering with folic acid synthesis in bacteria.

Antimicrobial Properties

Research indicates that sulfonamides can exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzenesulfonamides possess potent activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In vitro studies have suggested that compounds similar to 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide can reduce inflammation markers in cell cultures. This suggests a potential therapeutic role in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of various sulfonamides, including 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide. Results indicated effective inhibition against Gram-positive bacteria and moderate activity against Gram-negative strains .
  • Enzyme Interaction Study : A biochemical assay was conducted to assess the inhibition of carbonic anhydrase by the compound. The results showed a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as an enzyme inhibitor .

Data Summary

PropertyValue
Molecular FormulaC₁₅H₁₆N₂O₄S
Molecular Weight320.36 g/mol
CAS Number40236-53-1
Antibacterial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionSignificant against carbonic anhydrase

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